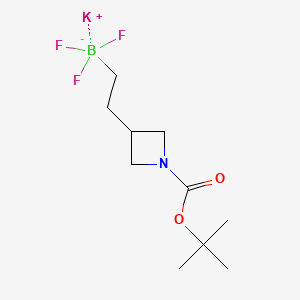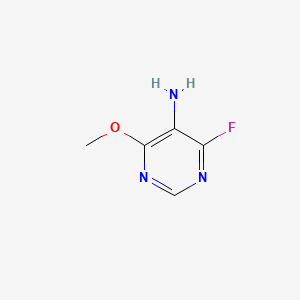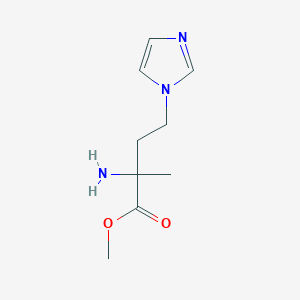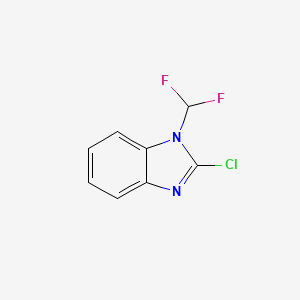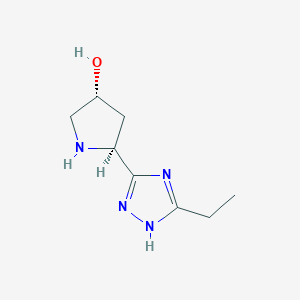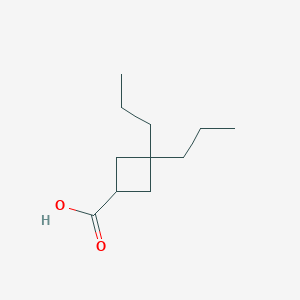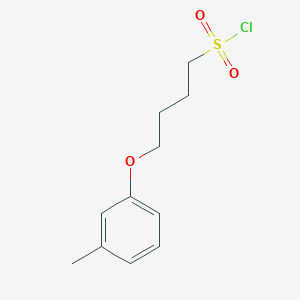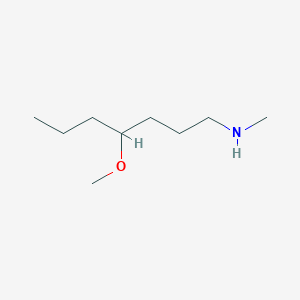
(4-Methoxy-heptyl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-methylheptan-1-amine is an organic compound with the molecular formula C9H21NO. It is a secondary amine, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methylheptan-1-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in converting nitriles and amides to secondary amines without affecting other reducible substituents .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-N-methylheptan-1-amine can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction parameters to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.
Aplicaciones Científicas De Investigación
4-Methoxy-N-methylheptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-methylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylheptan-1-amine: Similar but lacks the methoxy group.
4-Methoxy-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom.
Uniqueness
4-Methoxy-N-methylheptan-1-amine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
4-methoxy-N-methylheptan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(11-3)7-5-8-10-2/h9-10H,4-8H2,1-3H3 |
Clave InChI |
GQJIFVPZCMQKQG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCNC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


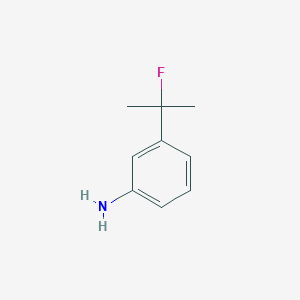
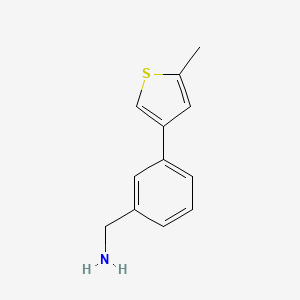
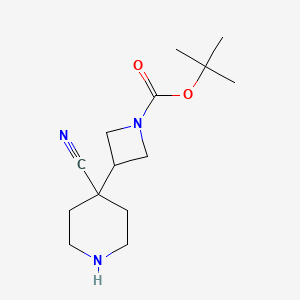
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)

